molecular formula C5H10N2O3 B1453968 Ethyl 3-(hydroxyamino)-3-iminopropanoate CAS No. 89364-92-1

Ethyl 3-(hydroxyamino)-3-iminopropanoate

Cat. No. B1453968
CAS RN: 89364-92-1
M. Wt: 146.14 g/mol
InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxyamino)-3-iminopropanoate (EHAIP) is an organic compound that is widely used in scientific research and in the laboratory. It is a derivative of the amino acid glycine and has been used to study the effects of this compound on various biochemical and physiological processes.

Scientific Research Applications

Ultrasound in Enzymatic Resolution

Ethyl 3-(hydroxyamino)-3-iminopropanoate has been studied in the enzymatic hydrolysis process using ultrasound. The application of ultrasound bath led to a decrease in the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto & Brenelli, 2001).

Boric Acid-Catalyzed Multi-Component Reaction

In a study involving boric acid-catalyzed reactions, this compound demonstrated efficiency in forming 4H-isoxazol-5(4H)-ones in high yields, highlighting its role in facilitating efficient, clean, and green chemical synthesis (Kiyani & Ghorbani, 2015).

Synthesis and Chemical Properties

The compound has been explored for its reactivity in synthesizing various derivatives. For instance, treatment of 2-ethylamino-2-methylpropanol oxime with aryl isocyanates leads to several derivatives of this compound, expanding its application in chemical synthesis (Simonova et al., 1980).

Tandem Ring Opening and Oximation

In another study, this compound underwent tandem ring opening and oximation process, leading to the formation of complex derivatives. This showcases its potential in advanced organic synthesis and structural formation (Saravanan, Babu & Muthusubramanian, 2007).

Chemo- and Biocatalytic Strategies

The compound has been used in chemo- and biocatalytic strategies to obtain phenylisoserine, a lateral chain of Taxol. This involves asymmetric reduction using various catalytic methods, demonstrating its role in producing complex organic molecules (Rimoldi et al., 2011).

Cross-metathesis in Synthesis

This compound was also used in cross-metathesis reactions for synthesizing intermediates, such as in the synthesis of elaiolide, highlighting its versatility in various synthetic pathways (Morita & Kuwahara, 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-(hydroxyamino)-3-iminopropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylase enzymes, which are involved in the hydroxylation of amino acids . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect the overall metabolic flux.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, leading to changes in gene expression and metabolic activity . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the hydroxylation of amino acids, a process catalyzed by hydroxylase enzymes . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

ethyl (3Z)-3-amino-3-hydroxyiminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(8)3-4(6)7-9/h9H,2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYAEIVFPVODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89364-92-1
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(hydroxyamino)-3-iminopropanoate
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Ethyl 3-(hydroxyamino)-3-iminopropanoate
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Ethyl 3-(hydroxyamino)-3-iminopropanoate

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